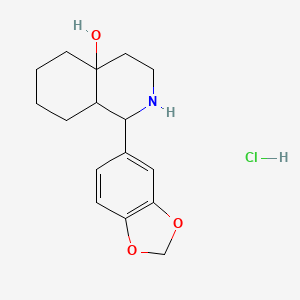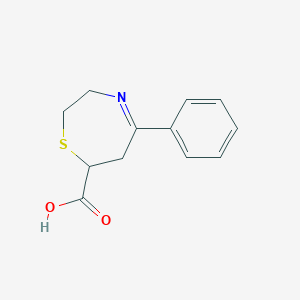
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Overview
Description
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plants, including Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine practices, particularly in South America, for its psychoactive properties. In recent years, harmine has gained attention from the scientific community due to its potential therapeutic applications.
Mechanism of Action
Harmine's mechanism of action is not fully understood, but it is believed to act on various targets in the body, including the monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. Harmine is a reversible inhibitor of MAO-A, which is primarily responsible for the breakdown of serotonin, and a weak inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine. By inhibiting these enzymes, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects
Harmine has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory properties. Harmine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been found to increase the proliferation and differentiation of stem cells, making it a potential treatment for regenerative medicine.
Advantages and Limitations for Lab Experiments
Harmine has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. However, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid's psychoactive properties can also be a limitation, as it can interfere with behavioral assays and alter the results of experiments. Additionally, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid's low solubility in water can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid research, including its potential as a treatment for neurodegenerative diseases, cancer, and infectious diseases. Harmine's neuroregenerative properties make it a potential treatment for spinal cord injuries and stroke. Additionally, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid's immunomodulatory properties make it a potential treatment for autoimmune diseases. Further research is needed to fully understand 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid's mechanism of action and potential therapeutic applications.
Scientific Research Applications
Harmine has shown promise in various scientific research applications, including neuroscience, cancer research, and infectious diseases. In neuroscience, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been found to have neuroprotective and neuroregenerative properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been shown to possess anticancer properties, particularly against breast and prostate cancer. In infectious diseases, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been found to have antiviral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
properties
IUPAC Name |
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-11-7-5-10(6-8-11)16-17-13(9-15(21-16)18(22)23)12-3-1-2-4-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJITIQQDMJFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di-4,1-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3820992.png)
![ethyl N,O-bis(bicyclo[4.1.0]hept-7-ylcarbonyl)tyrosinate](/img/structure/B3820998.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)


![2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B3821072.png)



![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![3a,8b-dihydroxy-2-(hydroxymethyl)-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylic acid](/img/structure/B3821110.png)